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Fatty Acid Transport Protein 2 (FATP2), also known as Solute Carrier family 27 member 2

(SLC27A2), has emerged as a critical regulator of fatty acid metabolism. Its roles in both the

transport of exogenous long-chain fatty acids and the activation of very-long-chain fatty acids

make it a compelling therapeutic target for a range of metabolic diseases, including non-

alcoholic fatty liver disease (NAFLD), type 2 diabetes, and certain cancers.[1][2] This guide

provides a detailed comparison of Lipofermata, the best-characterized FATP2 inhibitor, with

other known inhibitors, supported by experimental data and protocols.

Overview of FATP2 and its Inhibition
FATP2 is highly expressed in the liver and small intestine.[1] It facilitates the uptake of long-

chain fatty acids (LCFAs) and very-long-chain fatty acids (VLCFAs) across the plasma

membrane. This process is tightly coupled with the activation of these fatty acids to their acyl-

CoA esters, a mechanism termed "vectorial acylation".[3][4] This immediate activation traps the

fatty acids inside the cell and directs them towards various metabolic pathways, such as β-

oxidation or incorporation into complex lipids like triglycerides and phospholipids.[3] Inhibiting

FATP2 can therefore reduce the cellular uptake of excess fatty acids, preventing the lipotoxicity

that contributes to cellular dysfunction and disease progression.[5][6]
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High-throughput screening has identified several small molecule inhibitors of FATP2. Among

these, Lipofermata and Grassofermata are the most extensively studied and specific inhibitors

to date.[7][8]

Lipofermata (5′-bromo-5-phenyl-spiro[3H-1,3,4-thiadiazole-2,3′-indoline]-2′-one) is a potent

and specific, non-competitive inhibitor of FATP2-mediated fatty acid transport.[6] It has been

shown to effectively block fatty acid uptake in various cell models without affecting other

cellular functions like long-chain acyl-CoA synthetase activity.[2]

Grassofermata (2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-

one), also known as CB5, is another specific, non-competitive FATP2 inhibitor identified

through high-throughput screening.[1][5] Similar to Lipofermata, it inhibits the transport of

long and very-long-chain fatty acids and has shown protective effects against palmitate-

induced lipoapoptosis.[8]

Other compounds, such as the atypical antipsychotics clozapine and chlorpromazine, were

identified as FATP2 inhibitors in yeast-based screens but were found to be ineffective in human

cell lines.[5]

Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The

following table summarizes the reported IC50 values for Lipofermata and Grassofermata in

various cell lines, which are models for key metabolic tissues.
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Inhibitor Cell Line
Cell Type
Model

IC50 (µM) Reference(s)

Lipofermata HepG2 Hepatocyte 2.3 - 6.7 [1][6]

Caco-2 Enterocyte 3.0 - 6.0 [6]

C2C12 Myocyte ~3.0 - 6.0 [6]

INS-1E Pancreatic β-cell ~3.0 - 6.0 [6]

Human

Adipocytes
Adipocyte 39.0 [6]

Grassofermata HepG2 Hepatocyte 8.0 - 11.0 [5][9]

Caco-2 Enterocyte 8.0 - 11.0 [5][9]

C2C12 Myocyte 10.6 [9][10]

INS-1E Pancreatic β-cell 8.3 [9][10]

Human

Adipocytes
Adipocyte 58.0 [5][9]

Note: The data indicates that both inhibitors are effective in the low micromolar range in

FATP2-expressing cells (hepatocytes, enterocytes, myocytes, pancreatic β-cells). Their

significantly lower potency in adipocytes, which primarily express FATP1 and FATP4,

underscores their specificity for FATP2.[6][10]

Experimental Methodologies
The data presented in this guide is primarily derived from in vitro fatty acid uptake assays.

Below is a detailed protocol for a typical experiment.

Key Experiment: In Vitro Fatty Acid Uptake Inhibition
Assay
This assay measures the ability of a compound to inhibit the cellular uptake of a fluorescently

labeled fatty acid analog.
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1. Materials:

Cell Lines: Human cell lines such as HepG2 (hepatocyte model) or Caco-2 (enterocyte

model) that endogenously express FATP2.[1]

Fluorescent Fatty Acid Analog: C₁-BODIPY-C₁₂ or BODIPY-FL-C₁₆ (a fluorescently labeled

long-chain fatty acid analog).[6][8]

Inhibitors: Lipofermata, Grassofermata, or other test compounds dissolved in a suitable

solvent (e.g., DMSO).

Assay Medium: Serum-free cell culture medium.

Instrumentation: Fluorescence microplate reader or flow cytometer.[11][12]

2. Protocol:

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and culture until they

reach confluence.

Serum Starvation: Prior to the assay, wash the cells and incubate them in serum-free

medium for 1-2 hours.[13]

Inhibitor Pre-incubation: Remove the serum-free medium and add fresh medium containing

various concentrations of the test inhibitor (e.g., Lipofermata) or vehicle control (DMSO).

Incubate for 1 hour at 37°C.[14]

Fatty Acid Uptake: Add the fluorescent fatty acid analog (e.g., C₁-BODIPY-C₁₂ at a final

concentration of 2.5-5 µM) to each well.[12]

Incubation: Incubate for a defined period (e.g., 15-20 minutes) to allow for fatty acid uptake.

[14]

Signal Measurement: Measure the cell-associated fluorescence using a bottom-reading

fluorescence microplate reader (Excitation/Emission ~485/515 nm). In some protocols, a

quenching dye is present in the extracellular medium to reduce background fluorescence.

[11][12]
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Data Analysis: The rate of fatty acid uptake is determined from the fluorescence signal. The

percentage of inhibition is calculated relative to the vehicle-treated control cells. IC50 values

are then determined by plotting the percent inhibition against the logarithm of the inhibitor

concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the FATP2-

mediated fatty acid transport pathway and a typical experimental workflow.

Caption: FATP2-mediated vectorial acylation at the plasma membrane.
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Caption: Experimental workflow for FATP2 fatty acid uptake inhibition assay.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b15566111?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Logical Comparison of FATP2 Inhibitors

Shared Properties

FATP2 Inhibitors

Lipofermata Grassofermata
(CB5)

Non-competitive Inhibition Specific for FATP2 Inhibits LCFA & VLCFA uptake Protects against Lipotoxicity

Click to download full resolution via product page

Caption: Key characteristics of Lipofermata and Grassofermata.

Conclusion
Lipofermata and Grassofermata stand out as well-validated, specific inhibitors of FATP2. Both

compounds operate through a non-competitive mechanism and effectively block the transport

of long and very-long-chain fatty acids in cellular models of the liver, intestine, and pancreas,

with Lipofermata generally exhibiting slightly higher potency. Their reduced efficacy in

adipocytes highlights their selectivity for FATP2 over other FATP isoforms. These

characteristics make them invaluable tools for researchers investigating the roles of FATP2 in

metabolic diseases and as lead compounds for the development of novel therapeutics aimed at

mitigating lipotoxicity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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